molecular formula C18H17F6N5O2 B587986 N-Acetyl Sitagliptin CAS No. 1379666-94-0

N-Acetyl Sitagliptin

Cat. No.: B587986
CAS No.: 1379666-94-0
M. Wt: 449.357
InChI Key: YGFMQPHTQKCJPI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl Sitagliptin is a derivative of Sitagliptin, which is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the management of type 2 diabetes mellitus. Sitagliptin works by increasing insulin production and decreasing glucagon production in a glucose-dependent manner, thereby improving glycemic control .

Mechanism of Action

Target of Action

N-Acetyl Sitagliptin, like Sitagliptin, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key player in glucose homeostasis, as it is responsible for the inactivation of incretins like GLP-1 and GIP . Incretins are hormones that stimulate insulin secretion in response to meals . Additionally, recent studies suggest that Sitagliptin may also target the angiotensin-converting enzyme 2 (ACE2) .

Mode of Action

Sitagliptin acts as a competitive, reversible, fast, and tight binding inhibitor of DPP-4 . By inhibiting DPP-4, Sitagliptin slows the inactivation of incretins, leading to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar . When targeting ACE2, Sitagliptin may have a role in modulating the ACE2/Ang-(1-7)/Mas receptor (MasR) axis .

Biochemical Pathways

Sitagliptin affects several biochemical pathways. Primarily, it impacts the incretin pathway by preventing the degradation of incretins, thus enhancing their insulinotropic effects . It also influences the ACE2/Ang-(1-7)/MasR axis , which is implicated in various physiological processes . Furthermore, Sitagliptin has been found to inhibit protein kinase C-γ and affect the long-term potentiation pathway , which could have implications in conditions like epilepsy .

Pharmacokinetics

Sitagliptin exhibits good pharmacokinetic properties. It has a bioavailability of 87% and is primarily metabolized in the liver by CYP3A4 and CYP2C8 enzymes . It has an elimination half-life of 8 to 14 hours , and about 80% of the drug is excreted via the kidneys . These properties contribute to its efficacy and tolerability in patients.

Result of Action

The primary result of Sitagliptin’s action is the improvement of glycemic control in patients with type 2 diabetes mellitus . It leads to glucose-dependent increases in insulin and decreases in glucagon, thereby controlling blood sugar levels . In addition, Sitagliptin has been found to have anti-inflammatory and antioxidant effects , which could potentially benefit conditions like severe acute pancreatitis-related acute lung injury .

Action Environment

The action of Sitagliptin can be influenced by various environmental factors. For instance, the presence of food can affect its metabolism . Moreover, the drug’s efficacy and safety can be influenced by patient-specific factors such as age, renal function, and the presence of other medical conditions . Therefore, the action environment plays a crucial role in the drug’s overall effect.

Biochemical Analysis

Biochemical Properties

N-Acetyl Sitagliptin, like its parent compound Sitagliptin, is known to interact with the enzyme DPP-4 . By inhibiting DPP-4, it increases the levels of incretin hormones, which help to regulate glucose homeostasis . This interaction is crucial for the role of this compound in biochemical reactions related to glucose metabolism .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly those involved in glucose metabolism . It influences cell function by modulating insulin secretion in response to an increase in blood glucose . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with the DPP-4 enzyme . By inhibiting DPP-4, it prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon production . This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings . It has been shown to have a stable effect on glucose metabolism, with no significant degradation over time . Long-term effects on cellular function, such as sustained improvement in glucose homeostasis, have also been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . At therapeutic doses, it effectively improves glucose homeostasis without causing significant adverse effects . At high doses, potential toxic effects may occur, emphasizing the importance of appropriate dosing .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose homeostasis . It interacts with the DPP-4 enzyme, a key component in the regulation of incretin hormones . These hormones, in turn, play a crucial role in insulin secretion and glucose metabolism .

Transport and Distribution

This compound is distributed within cells and tissues where it exerts its effects . It is believed to interact with transporters or binding proteins that facilitate its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sitagliptin can be achieved through various methods, including chemical resolution and asymmetric hydrogenation. One effective process involves the reduction of an enamine intermediate using sodium borohydride (NaBH4) followed by resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .

Industrial Production Methods

Industrial production of Sitagliptin often employs enzymatic synthesis due to its efficiency and cost-effectiveness. Improved enzymatic synthesis methods have been developed, which utilize transaminase and other enzymes to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Sitagliptin undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Sitagliptin include sodium borohydride (NaBH4) for reduction and various acids for resolution of racemates . Reaction conditions often involve controlled temperatures and specific pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions include the desired enantiomers of Sitagliptin, which are crucial for its pharmacological activity .

Scientific Research Applications

N-Acetyl Sitagliptin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl Sitagliptin is unique due to its specific molecular structure, which allows for effective inhibition of DPP-4 and improved glycemic control in patients with type 2 diabetes mellitus. Its synthesis methods and enzymatic production also make it a valuable compound in pharmaceutical research and development .

Properties

IUPAC Name

N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFMQPHTQKCJPI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl Sitagliptin
Reactant of Route 2
Reactant of Route 2
N-Acetyl Sitagliptin
Reactant of Route 3
Reactant of Route 3
N-Acetyl Sitagliptin
Reactant of Route 4
N-Acetyl Sitagliptin
Reactant of Route 5
Reactant of Route 5
N-Acetyl Sitagliptin
Reactant of Route 6
Reactant of Route 6
N-Acetyl Sitagliptin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.